molecular formula C11H13FN2O2 B598829 5-Fluoro-2-piperazinobenzoic acid CAS No. 1197193-39-7

5-Fluoro-2-piperazinobenzoic acid

Cat. No.: B598829
CAS No.: 1197193-39-7
M. Wt: 224.235
InChI Key: YFHIYLRCMPTEGK-UHFFFAOYSA-N
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Description

5-Fluoro-2-piperazinobenzoic acid is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a piperazine moiety at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-piperazinobenzoic acid typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with piperazine under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-piperazinobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-Fluoro-2-piperazinobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-piperazinobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-piperazinobenzoic acid is unique due to the presence of both the fluorine atom and the piperazine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHIYLRCMPTEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271002
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-39-7
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-piperazinobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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